1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGWORKFXYWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride typically involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN). Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or benzimidazole moiety is substituted with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has shown that derivatives of 1-piperidin-4-yl-1H-benzoimidazole dihydrochloride exhibit significant antiviral properties. For instance, studies have identified compounds that demonstrate potent inhibitory effects against the hepatitis C virus (HCV), with effective concentration (EC50) values as low as 0.028 nM for certain derivatives .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Its structural features enhance its pharmacological properties, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. For example, derivatives have shown promising results in inhibiting nitric oxide production and reducing inflammation in animal models, demonstrating effectiveness comparable to standard anti-inflammatory drugs such as ibuprofen .
Biological Research
Enzyme Inhibition
The compound is being explored for its ability to inhibit specific enzymes involved in various biological pathways. For instance, it has been identified as a potential NLRP3 inflammasome inhibitor, which plays a crucial role in inflammatory responses .
Cellular Mechanisms
Research indicates that this compound can modulate cellular processes such as pyroptosis and IL-1β release, which are critical in inflammatory diseases . The compound's interaction with cellular receptors can alter signaling pathways, leading to significant biological outcomes.
Chemical Synthesis
Reagent in Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. It is utilized in reaction mechanisms to study the formation of new chemical entities and their potential applications.
Material Science
Development of New Materials
The unique properties of this compound allow its incorporation into various materials for enhanced performance. Its application in creating novel polymers and composites is an area of ongoing research, focusing on improving material stability and functionality .
Case Studies and Data Analysis
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formulas are inferred from structural data in the evidence; exact values may vary.
Impact of Salt Form
The dihydrochloride salt of the target compound provides superior solubility compared to mono-hydrochloride analogs (e.g., 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride) due to the additional HCl molecule, which increases ionic character and water interaction .
Functional Group Implications
- Trifluoromethyl Group (): Enhances metabolic stability and electron-withdrawing effects, which could influence binding affinity in enzyme targets.
- Heterocycle Variation (): Replacing benzimidazole with imidazole or benzodiazole reduces aromatic conjugation, affecting π-π stacking interactions in biological systems.
Research and Application Considerations
- Benzimidazole-Piperidine Hybrids : Often explored as kinase inhibitors or GPCR modulators due to their planar aromatic systems and basic nitrogen atoms .
- Salt Form Selection : Dihydrochloride salts are preferred for in vitro assays requiring aqueous solubility, whereas lipophilic analogs (e.g., trifluoromethyl derivatives) may be better suited for CNS-targeting drugs .
Biological Activity
1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzoimidazole moiety, which is known for diverse biological activities. Its molecular formula is CHClN, with a molecular weight of approximately 284.17 g/mol.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory processes. For instance, it acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation .
- Antimicrobial Activity : Research indicates that derivatives of benzoimidazole, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Antimicrobial Properties
A study evaluated the antimicrobial activity of several benzoimidazole derivatives, including this compound. The results demonstrated significant antibacterial activity against various pathogens:
| Compound Code | Antibacterial Activity (Zone of Inhibition in cm) | Gram +ve Bacteria | Gram -ve Bacteria |
|---|---|---|---|
| 7b | 2.5 (S. aureus) | Effective | Moderate |
| 7c | 1.3 (E. coli) | Moderate | Effective |
| 7l | 2.8 (B. megaterium) | Effective | Moderate |
These findings suggest that modifications to the benzoimidazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce IL-1β release and pyroptosis in macrophages, indicating its potential as an anti-inflammatory agent . The ability to modulate NLRP3 activity highlights its therapeutic promise in treating inflammatory diseases.
Case Studies
- NLRP3 Inhibition : In a study involving differentiated THP-1 cells, this compound was tested for its ability to inhibit NLRP3-dependent pyroptosis. The results indicated a significant decrease in cell death when treated with the compound, suggesting a protective effect against inflammation-induced damage .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates of bacteria. The results showed promising activity against resistant strains, emphasizing its potential for development into new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : The presence of polar functional groups may enhance solubility and absorption in biological systems.
- Distribution : The lipophilicity associated with the piperidine ring suggests good tissue penetration.
- Metabolism : Preliminary data indicate that metabolic pathways may involve oxidation and conjugation reactions, typical for compounds with similar structures.
Q & A
Q. How can researchers optimize crystallization conditions for X-ray studies of protein-ligand complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
